

An In-depth Technical Guide to Dioctyl Phthalate Isomers and Their Respective Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dioctyl phthalate	
Cat. No.:	B1670694	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of common **dioctyl phthalate** (DOP) isomers: di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DNOP), and diisooctyl phthalate (DIOP). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key physicochemical data, toxicological endpoints, and relevant experimental methodologies.

Introduction

Dioctyl phthalates are a class of organic compounds widely used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Their ubiquitous presence in consumer products, medical devices, and packaging materials has led to extensive research into their potential impacts on human health and the environment.[2][3] The three most common isomers of dioctyl phthalate are di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DNOP), and diisooctyl phthalate (DIOP). While structurally similar, these isomers exhibit distinct physicochemical and toxicological properties that are critical to understand for risk assessment and the development of safer alternatives. This guide will delve into the specific characteristics of each isomer, present comparative data in a structured format, and provide detailed experimental protocols for their analysis and toxicological evaluation.

Physicochemical Properties

The physicochemical properties of **dioctyl phthalate** isomers influence their environmental fate, bioavailability, and interaction with biological systems. Key parameters are summarized in the table below for easy comparison.

Property	Di(2-ethylhexyl) phthalate (DEHP)	Di-n-octyl phthalate (DNOP)	Diisooctyl phthalate (DIOP)
CAS Number	117-81-7	117-84-0	27554-26-3
Molecular Formula	C24H38O4	C24H38O4	C24H38O4
Molecular Weight (g/mol)	390.56	390.56	390.56
Appearance	Colorless, oily liquid	Clear, colorless, viscous liquid	Colorless to light yellow viscous liquid
Odor	Almost odorless	Mild odor	Slight ester odor
Boiling Point (°C)	384	380	370
Melting Point (°C)	-50	-25	-45 to -50
Density (g/mL at 20- 25°C)	0.986	0.980	0.983
Water Solubility (mg/L at 25°C)	0.003	0.0005	Insoluble
log Kow (Octanol- Water Partition Coefficient)	7.5 - 9.6	8.1	~8.0

Data compiled from various sources including PubChem, NICNAS, and commercial suppliers.

Toxicological Properties

The toxicological profiles of **dioctyl phthalate** isomers are of significant interest due to their potential as endocrine disruptors and their effects on various organ systems. The following table summarizes key toxicological data for DEHP, DNOP, and DIOP.

Toxicological Endpoint	Di(2-ethylhexyl) phthalate (DEHP)	Di-n-octyl phthalate (DNOP)	Diisooctyl phthalate (DIOP)
Acute Oral LD50 (rat, mg/kg)	>25,000	53,700	>22,000
NOAEL (No- Observed-Adverse- Effect-Level, rat, mg/kg/day)	3.7 (subchronic oral) [4]	37 (subchronic oral)[5]	No reliable NOAEL identified for repeated dose toxicity[6]
LOAEL (Lowest- Observed-Adverse- Effect-Level, rat, mg/kg/day)	0.05 (developmental) [7]	1824 (liver effects)[8]	Not well established
Carcinogenicity	Reasonably anticipated to be a human carcinogen (NTP)[5]	Data inadequate for assessment	Data inadequate for assessment
Reproductive Toxicity	Testicular toxicity, reduced fertility[2][9]	Liver is the primary target organ; less potent than DEHP on reproductive organs[10]	Inadequate data for assessment
Developmental Toxicity	Malformations, developmental delays[2][9]	Inadequate data for assessment	Inadequate data for assessment
Endocrine Disruption	Anti-androgenic effects, PPAR agonist[3][11]	Weak PPAR agonist	Inadequate data for assessment

Data compiled from various sources including NTP, CSTEE, CPSC, and peer-reviewed literature.[2][3][4][5][6][7][8][9][10][11]

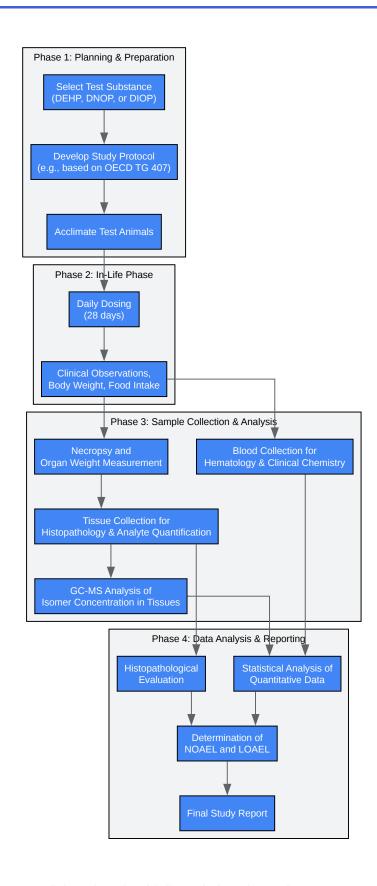
Chemical Structures of Dioctyl Phthalate Isomers

The structural differences between the **dioctyl phthalate** isomers, specifically the branching of the alkyl chains, are responsible for their varying physical and toxicological properties.

Caption: Chemical structures of DEHP, DNOP, and DIOP.

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR)

Dioctyl phthalate isomers, particularly DEHP, are known to exert some of their endocrine-disrupting effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[12]



Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. oecd.org [oecd.org]
- 10. ecetoc.org [ecetoc.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dioctyl Phthalate Isomers and Their Respective Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670694#dioctyl-phthalate-isomers-and-their-respective-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com